molecular formula C14H8ClNO3 B3032575 9,10-Anthracenedione, 1-amino-2-chloro-4-hydroxy- CAS No. 2478-67-3

9,10-Anthracenedione, 1-amino-2-chloro-4-hydroxy-

Cat. No. B3032575
CAS RN: 2478-67-3
M. Wt: 273.67 g/mol
InChI Key: MFAVJLWGAQYYNX-UHFFFAOYSA-N
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Description

9,10-Anthracenedione derivatives are a class of compounds that have shown significant potential in cancer treatment due to their ability to interact with DNA and inhibit cell growth. These compounds are structurally characterized by an anthracenedione core and can be modified with various substituents to enhance their biological activity and reduce side effects such as cardiotoxicity .

Synthesis Analysis

The synthesis of 9,10-anthracenedione derivatives often involves the condensation of alkylenediamines with quinizarin or related compounds, followed by oxidation to yield bis(aminoalkyl)amino anthracenediones . For instance, 1,4-bis[(aminoalkyl)amino]-9,10-anthracenediones with hydrophilic terminal nitrogen atoms have been synthesized and shown to possess high antitumor activity . Additionally, the introduction of chlorine or sulfur into the molecule has been explored, with the synthesis of chloro and sulfanyl derivatives reported, which may have lower cardiotoxicities .

Molecular Structure Analysis

The molecular structure of these anthracenedione derivatives is crucial for their biological activity. Theoretical calculations suggest that the introduction of substituents such as chlorine or phenylsulfanyl groups can lower the LUMO energies of these compounds, which might correlate with reduced cardiotoxicity . The planar backbone of these molecules allows them to intercalate with DNA, while the presence of alkylating moieties in their side chains provides the potential for bifunctional antitumor activity .

Chemical Reactions Analysis

The chemical reactivity of 9,10-anthracenedione derivatives is influenced by their functional groups. For example, compounds with epoxypropylamino side chains have shown potent cytotoxic activity, suggesting that the presence of alkylating functionalities enhances their antitumor properties . The ability to undergo reactions with amines and thiols to introduce various substituents also demonstrates the versatility of these compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 9,10-anthracenedione derivatives are closely related to their structure and substituents. These properties influence their interaction with biological targets and their overall pharmacological profile. For example, the hydrophilicity conferred by hydroxyethyl groups on the terminal nitrogen atoms has been associated with increased antitumor activity . The electrochemical properties of these compounds have also been studied, with methods developed for their quantitation following liquid chromatography, indicating their amenability to electrochemical detection .

properties

IUPAC Name

1-amino-2-chloro-4-hydroxyanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO3/c15-8-5-9(17)10-11(12(8)16)14(19)7-4-2-1-3-6(7)13(10)18/h1-5,17H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAVJLWGAQYYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062455
Record name 9,10-Anthracenedione, 1-amino-2-chloro-4-hydroxy-
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Molecular Weight

273.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Anthracenedione, 1-amino-2-chloro-4-hydroxy-

CAS RN

2478-67-3
Record name 1-Amino-2-chloro-4-hydroxy-9,10-anthracenedione
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Record name 9,10-Anthracenedione, 1-amino-2-chloro-4-hydroxy-
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Record name 9,10-Anthracenedione, 1-amino-2-chloro-4-hydroxy-
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Record name 9,10-Anthracenedione, 1-amino-2-chloro-4-hydroxy-
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Record name 1-amino-2-chloro-4-hydroxyanthraquinone
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Synthesis routes and methods I

Procedure details

A stirred reactor is charged with 184 parts of sulfuric acid monohydrate and 4.8 parts (1 equivalent) of paraformaldehyde are added, with stirring, over about 15 minutes. Stirring is continued until a solution is obtained. This solution is then heated to 60°-65° C. and 46.5 parts of 98% 1-amino-2,4-dichloroanthraquinone are added. The reaction mixture is heated for 1 hour to 110° C. and this temperature is maintained for 3 hours. The mixture is cooled to 100° C. and 870 parts of water are added. The resultant suspension is heated to 90°-95° C. and stirred for 2 hours at this temperature, then cooled and filtered. The filter cake is washed with hot water and the product is dried in vacuo at 80°-90° C., affording 43.3 parts (95% yield) of 1-amino-2-chloro-4-hydroxyanthraquinone. Rf =0.29 (eluant: concentrated formic acid, saturated with 1-bromonaphthalene).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

29.75 g of 1-amino-2-chloro-4-hydroxyanthraquinone (titer 92%), 120 ml of chlorobenzene, 5 g of tetrabutylammonium bromide, 10.8 g of phenol and 6.48 g of potassium hydroxide are heated within 1 hour, with stirring, to boiling temperature (131°-133° C.), and then stirred for 5 hours at the boiling temperature. Reaction water occurring during the process is distilled off at the side, together with about 10 ml of chlorobenzene. The reaction mixture is subsequently cooled to 60° C., and 50 ml of methanol are added; the precipitate is filtered off, washed with methanol and water and then dried. The yield is 29.9 g of 1-amino-4-hydroxy-2-phenoxyanthraquinone (90.3% of theory). The product dyes polyester in exactly the same manner as the commercial product does, produced from 1-amino-2-chloro-4-hydroxyanthraquinone in phenol in the presence of phenolate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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